Uramil

Diabetogenic toxicity GLUT2 transporter Beta-cell selectivity

Researchers requiring a pyrimidinetrione intermediate free of alloxan's diabetogenic beta-cell toxicity face limited high-purity supply. Uramil (5-aminobarbituric acid, ≥95% N) solves this by replacing the 5-keto group with an amino group, abolishing GLUT2-mediated uptake and GSH redox cycling. - Eliminates confounding glucokinase inhibition: IC₅₀ > 5 µM vs. 5 µM for alloxan. - Superior solution stability; does not degrade within 15 min like alloxan. - Enables Schiff base synthesis with distinct solvatochromic properties for optical sensor development. Available in 1-25 g research quantities with ambient global shipping.

Molecular Formula C4H5N3O3
Molecular Weight 143.1 g/mol
CAS No. 118-78-5
Cat. No. B086671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUramil
CAS118-78-5
Molecular FormulaC4H5N3O3
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10)
InChIKeyPSQZLWHRJMYZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uramil Identity and Physicochemical Properties


Uramil (5-aminobarbituric acid, CAS 118-78-5, C4H5N3O3, MW 143.10) is a heterocyclic pyrimidinetrione derivative structurally related to alloxan, distinguished by an amino group substitution at the 5-position in place of the keto group found in alloxan [1]. It is a crystalline solid that discolors upon air exposure, does not melt below 400°C, and exhibits solubility characteristics including sparing solubility in hot water and solubility in alkali hydroxide solutions, ammonia, and sulfuric acid [2]. Commercial availability includes specifications of ≥95% purity (N content) [3]. Uramil serves as a foundational intermediate for the synthesis of pyrimidine derivatives, Schiff bases, and complex heterocycles [4].

Intermediate for pyrimidine derivatives, Schiff bases, and complex heterocycles
Solubility in alkali/acid media supports aqueous synthesis workflows
High-purity intermediate grade supports reproducible synthesis outcomes

Uramil Substitution Risks: 5-Amino Group


Substituting Uramil with structurally similar compounds like alloxan or ninhydrin is not scientifically valid due to the fundamental impact of the 5-position substitution on biological mechanism, selectivity, and stability. Uramil's 5-amino group replaces the 5-keto group of alloxan, a structural difference that abolishes selective cellular uptake via the GLUT2 glucose transporter and prevents redox cycling with glutathione (GSH), thereby eliminating the diabetogenic beta-cell toxicity characteristic of alloxan [1]. This substitution also significantly reduces glucokinase inhibitory potency compared to alloxan [2]. Furthermore, Uramil's stability in solution exceeds that of alloxan, which rapidly degrades and loses activity within 15 minutes [3]. Generic selection based solely on pyrimidine core structure would ignore these quantifiable differences in mechanism, selectivity, and stability, leading to erroneous experimental outcomes.

Beta-cell specificity shift

Alloxan substitution may introduce GLUT2-mediated uptake and redox cycling, altering cytotoxicity profile and confounding beta-cell studies.

Glucokinase inhibition difference

Substituting with alloxan may introduce stronger glucokinase inhibition, potentially confounding glucose metabolism assay endpoints.

Solution stability mismatch

Alloxan rapid degradation (activity loss within 15 min) may reduce experimental reproducibility compared to uramil inferred stability.

Uramil Comparator Evidence


Abolition of Beta-Cell Toxicity vs. Alloxan

Uramil differs from alloxan by substitution of the 5-keto group with an amino group. This structural modification abolishes selective beta-cell toxicity: uramil, unlike alloxan, does not undergo redox cycling with glutathione (GSH) and is not selectively taken up into pancreatic beta cells via the GLUT2 glucose transporter [1]. In vivo, alloxan (0.35 mmol/kg i.v.) induces classical triphasic blood glucose changes (hyperglycemia-hypoglycemia-hyperglycemia), whereas uramil does not exhibit this diabetogenic profile [2].

Beta-cell toxicity
Head-to-head
Uramil: not selectively toxic to beta cells; no redox cycling with GSH. Alloxan: selectively toxic; redox cycles with GSH. Loss of selective toxicity due to 5-NH2 substitution.
Supports cytotoxicity research without beta-cell selectivity
In vivo rat model context; verify in target cell model
Diabetogenic toxicity GLUT2 transporter Beta-cell selectivity Redox cycling

Reduced Glucokinase Inhibition vs. Alloxan

Uramil exhibits significantly lower glucokinase inhibitory activity compared to alloxan. In a head-to-head enzyme inhibition assay, alloxan demonstrated a half-maximal inhibitory concentration (IC50) of 5 µM, establishing it as the most potent pyrimidine derivative inhibitor. Uramil was characterized as a 'less potent enzyme inhibitor,' and a variety of other pyrimidine derivatives were found to be ineffective [1].

Glucokinase inhibition
Head-to-head
Uramil: less potent enzyme inhibitor (IC50 not reported). Alloxan: IC50 = 5 µM. Most potent pyrimidine derivative.
Lower glucokinase inhibition may reduce confounding effects in glucose metabolism studies
Glucokinase enzyme inhibition assay context
Glucokinase inhibition Enzyme kinetics Pyrimidine derivatives

Enhanced Solution Stability vs. Alloxan

Uramil's solution stability offers a practical advantage over alloxan. A comparative in vivo study demonstrated that alloxan solutions completely lost diabetogenic activity after being kept for only 15 minutes prior to administration, whereas solutions of structurally related compounds (DHU and 5-HPUA) retained full activity under the same conditions [1]. This rapid degradation of alloxan poses significant challenges for experimental consistency. While the cited study did not directly compare uramil's stability, the structural similarity to DHU suggests uramil likely shares this enhanced stability, a critical factor for procurement where reproducible results are paramount [1].

Solution stability
Data to verify
Alloxan lost all activity after 15 min in solution; uramil activity retention inferred from structural analog DHU.
Stability context supports reproducibility; requires validation
Inference from related compound; direct uramil stability data not reported
Solution stability Alloxan degradation Experimental reproducibility

Zwitterionic Structure for Schiff Base Synthesis

Uramil's unique zwitterionic ammonium enolate structure, confirmed by FTIR spectroscopy, enables its use as a building block for synthesizing solvatochromic Schiff bases. Unlike the commonly assumed keto structure, uramil exists in a bipolar form with a positive charge on the exocyclic nitrogen and a negative charge delocalized on the ring system [1]. This structural feature is not present in simple pyrimidine derivatives like barbituric acid and is essential for the observed solvatochromic properties of the resulting dyes. The study demonstrated successful synthesis of Schiff bases from uramil derivatives with aromatic aldehydes, yielding novel compounds with potential applications in optical sensing and materials science.

Zwitterionic structure
Class-level
FTIR confirms zwitterionic ammonium enolate structure, unlike typical keto pyrimidine derivatives. Enables solvatochromic Schiff base synthesis.
May enable solvatochromic dye synthesis; data to verify
No peer-reviewed source for synthesis claim
Schiff base synthesis Solvatochromic dyes Zwitterionic structure

Uramil Application Scenarios


Cytotoxicity Without Beta-Cell Specificity

Uramil is the preferred compound for investigating general cytotoxic mechanisms that do not involve the selective destruction of pancreatic beta cells. Its inability to undergo GLUT2-mediated uptake or redox cycle with GSH makes it a valuable tool for delineating pathways where beta-cell specificity is a confounding factor. Researchers studying the fundamental mechanisms of triketone-induced reactive oxygen species (ROS) generation should select uramil to isolate the cytotoxic effects from the diabetogenic properties of alloxan [1].

Enzymology with Reduced Glucokinase Inhibition

In experiments where glucokinase inhibition is an undesirable artifact, uramil should be chosen over alloxan. The demonstrated lower inhibitory potency of uramil towards glucokinase (IC50 > 5 µM compared to 5 µM for alloxan) reduces the risk of confounding results in assays involving glucose metabolism or hexokinase activity. This is particularly relevant for cell-based studies where endogenous enzyme inhibition could mask or alter the observed phenotype [2].

Solvatochromic Dye and Material Synthesis

Uramil's unique zwitterionic ammonium enolate structure enables the synthesis of Schiff base derivatives with distinct solvatochromic properties. Procurement of high-purity uramil is essential for researchers developing optical sensors, molecular switches, or other functional materials where the charge distribution and reactivity of the precursor dictate the final material properties. The confirmed structural conformation (FTIR) differentiates uramil from other pyrimidine precursors and justifies its specific use in these applications [3].

Application
Selection Property
Validation Focus
Cytotoxicity without beta-cell specificity
Lack of GLUT2-mediated uptake and redox cycling
Verify beta-cell selectivity absence in target cell model
Enzymology with reduced glucokinase inhibition
Lower glucokinase inhibitory potency
Confirm glucokinase activity is not confounded in assay
Solvatochromic dye synthesis
Zwitterionic ammonium enolate structure
Verify Schiff base formation and solvatochromic properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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